molecular formula C10H14N4O B1480338 1-(6-Amino-2-cyclopropylpyrimidin-4-yl)azetidin-3-ol CAS No. 1851046-73-5

1-(6-Amino-2-cyclopropylpyrimidin-4-yl)azetidin-3-ol

Cat. No.: B1480338
CAS No.: 1851046-73-5
M. Wt: 206.24 g/mol
InChI Key: PEBJGHVDRNYLSF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthetic chemistry of azetidines, which includes 1-(6-Amino-2-cyclopropylpyrimidin-4-yl)azetidin-3-ol, is an important yet undeveloped research area . A protocol for the diastereoselective synthesis of 2,3-disubstituted 1-arylazetidines via NaBH4 promoted reduction of C-3 functionalized azetidin-2-ones has been developed .


Molecular Structure Analysis

The molecular structure of this compound consists of a cyclopropyl group attached to a pyrimidine ring, which is further connected to an azetidine ring with a hydroxyl group.


Chemical Reactions Analysis

The reactivity of azetidines, including this compound, is remarkable. They are excellent candidates for ring-opening and expansion reactions . The enaminone derivative of 2 H-naphtho 1,4 oxazinone was reacted with 6-amino-2-thioxo-2,3-dihydro-pyrimidin-4(1 H)-one and 6-aminopyrimidine-2,4(1 H,3 H)-dione, respectively, by heating in acetic acid to afford the respective

Scientific Research Applications

Azetidines and Their Derivatives in Chemical Synthesis Azetidines, including compounds similar to 1-(6-Amino-2-cyclopropylpyrimidin-4-yl)azetidin-3-ol, are valuable in chemical synthesis. Their structural characteristics enable diverse reactions, such as ring-opening to produce amides, alkenes, and amines. They can also be transformed into other useful compounds like piperidines, pyrrolidines, and pyrroles. Azetidines are synthesized from various acyclic precursors, and their derivatives are utilized in creating numerous heterocyclic compounds, including β-lactams, which are precursors for β-amino acids and other compounds. Some β-lactams have shown potential as cholesterol absorption inhibitors, enzyme inhibitors, anticancer agents, and hypoglycemic agents (Singh, D’hooghe, & Kimpe, 2008).

QSAR Studies for Enhancing Antibacterial Activity Quantitative structure-activity relationships (QSAR) studies involving azetidinyl compounds, similar to the one , have been conducted to understand structural requirements for enhancing antibacterial activity. These studies suggest that specific structural modifications in the azetidine moiety can significantly influence antibacterial efficacy against various bacterial strains (Okada et al., 1993).

Synthesis of Aminopyrimidine Series for Pharmacological Applications Research on aminopyrimidine compounds, structurally related to this compound, has shown their potential as 5-HT(1A) agonists. These compounds exhibit moderate potency and stability, making them relevant for pharmacological evaluations, particularly in neurological and psychiatric contexts (Dounay et al., 2009).

Investigations into Histamine H4 Receptor Ligands 2-Aminopyrimidines have been synthesized as ligands for the histamine H4 receptor, with research focusing on optimizing potency and exploring anti-inflammatory and antinociceptive activities. These findings support the potential of H4R antagonists in pain management and inflammation (Altenbach et al., 2008).

Properties

IUPAC Name

1-(6-amino-2-cyclopropylpyrimidin-4-yl)azetidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O/c11-8-3-9(14-4-7(15)5-14)13-10(12-8)6-1-2-6/h3,6-7,15H,1-2,4-5H2,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEBJGHVDRNYLSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=CC(=N2)N3CC(C3)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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